molecular formula C14H13N5O3S2 B2379806 2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 847191-56-4

2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No. B2379806
CAS RN: 847191-56-4
M. Wt: 363.41
InChI Key: MTSUMYHEMSMOTE-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C14H13N5O3S2 and its molecular weight is 363.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Pyrimidine-Azitidinone Analogues : A study described the synthesis of new pyrimidine-azitidinone analogues and their evaluation for antioxidant, antimicrobial, and antitubercular activities. These compounds were synthesized from the condensation of aromatic amines with N-phenylacetamide, indicating the versatility of pyrimidine derivatives in drug development (Chandrashekaraiah et al., 2014).

  • Crystal Structures of Pyrimidin-2-ylsulfanylacetamides : Research focusing on the crystal structures of certain pyrimidin-2-ylsulfanylacetamides provides insights into their molecular conformations and potential interactions with biological targets. These studies highlight the importance of structural analysis in the design of compounds with specific biological activities (Subasri et al., 2016).

  • Antibacterial and Antituberculosis Activities : Various studies have synthesized novel heterocyclic compounds, including those with a sulfonamido moiety, demonstrating significant antibacterial and antituberculosis activities. These findings underscore the potential of such compounds in treating infectious diseases (Azab et al., 2013).

Therapeutic Potential and Molecular Interactions

  • Glutaminase Inhibitors for Cancer Treatment : The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlight the exploration of pyrimidine derivatives for cancer therapy. These compounds have shown potential in inhibiting the growth of cancer cells, presenting a pathway for developing new anticancer agents (Shukla et al., 2012).

  • Antifolate Agents for Chemotherapy : Research into dual inhibitors of thymidylate synthase and dihydrofolate reductase has led to the synthesis of thieno[2,3-d]pyrimidine antifolates. These compounds exhibit potent inhibitory activity against both targets, suggesting their utility in chemotherapy (Gangjee et al., 2008).

  • Anticonvulsant Agents : The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents demonstrates the ongoing research into pyrimidine derivatives for neurological applications. These studies provide a foundation for developing new treatments for epilepsy and related disorders (Severina et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is Poly(ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly(ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . PARP-1 is involved in DNA repair damage and so PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

The synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, which compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death . The compound showed promising activity where it emerged as a potent PARP-1 inhibitor with high cytotoxicity against MCF-7 .

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S2/c1-18-11-9(13(21)19(2)14(18)22)12(24-6-8(15)20)17-10(16-11)7-4-3-5-23-7/h3-5H,6H2,1-2H3,(H2,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSUMYHEMSMOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)N)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

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